molecular formula C7H12O B14459652 4-Hexen-1-ol, 2-methylene-, (E)- CAS No. 70337-84-7

4-Hexen-1-ol, 2-methylene-, (E)-

Cat. No.: B14459652
CAS No.: 70337-84-7
M. Wt: 112.17 g/mol
InChI Key: GLAXQQQZSHDDJM-ONEGZZNKSA-N
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Description

2-Methylene-4-hexene-1-ol is an organic compound characterized by the presence of both an alcohol group and a double bond within its molecular structure. This compound falls under the category of unsaturated alcohols, which are known for their reactivity due to the presence of the double bond. The molecular formula for 2-Methylene-4-hexene-1-ol is C7H12O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-4-hexene-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 2-Methylene-4-hexene. This process typically involves the following steps:

    Hydroboration: The addition of borane (BH3) to the double bond of 2-Methylene-4-hexene, resulting in the formation of an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 2-Methylene-4-hexene-1-ol.

Industrial Production Methods: Industrial production of 2-Methylene-4-hexene-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: 2-Methylene-4-hexene-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 2-Methylene-4-hexenal or 2-Methylene-4-hexenoic acid.

    Reduction: Formation of 2-Methylhexanol.

    Substitution: Formation of 2-Methylene-4-hexenyl chloride.

Scientific Research Applications

2-Methylene-4-hexene-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylene-4-hexene-1-ol involves its reactivity due to the presence of the double bond and the hydroxyl group. The double bond can participate in various addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and potential biological applications.

Comparison with Similar Compounds

    2-Methyl-2-butene-1-ol: Similar in structure but with a shorter carbon chain.

    2-Methylene-3-pentene-1-ol: Similar in structure but with a different position of the double bond.

    2-Methyl-4-pentene-1-ol: Similar in structure but with a different substitution pattern.

Uniqueness: 2-Methylene-4-hexene-1-ol is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its analogs. The position of the double bond and the hydroxyl group allows for unique chemical transformations and applications in various fields.

Properties

CAS No.

70337-84-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-2-methylidenehex-4-en-1-ol

InChI

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3-4,8H,2,5-6H2,1H3/b4-3+

InChI Key

GLAXQQQZSHDDJM-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC(=C)CO

Canonical SMILES

CC=CCC(=C)CO

Origin of Product

United States

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